molecular formula C23H20ClN3O3 B11989225 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11989225
M. Wt: 421.9 g/mol
InChI Key: DFYUZZZPOQYICT-UHFFFAOYSA-N
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Description

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, dimethoxyphenyl group, pyridinyl group, and a dihydropyrazolo[1,5-C][1,3]benzoxazine core.

Preparation Methods

The synthesis of 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the benzoxazine core: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as heating with a catalyst.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxyphenyl group: This step may involve a coupling reaction using reagents like palladium catalysts.

    Incorporation of the pyridinyl group: This can be achieved through nucleophilic substitution or other suitable reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar compounds to 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine include:

    4-Chloro-2-(3,4-dimethoxyphenyl)-ethyliminomethyl-phenol: This compound shares the chloro and dimethoxyphenyl groups but differs in its core structure.

    3,4-Dimethoxy-benzoic acid pyridin-2-ylmethylene-hydrazide: This compound has a similar dimethoxyphenyl group and pyridinyl group but differs in its overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

9-chloro-2-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H20ClN3O3/c1-28-21-5-3-15(11-22(21)29-2)18-13-19-17-12-16(24)4-6-20(17)30-23(27(19)26-18)14-7-9-25-10-8-14/h3-12,19,23H,13H2,1-2H3

InChI Key

DFYUZZZPOQYICT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5)OC

Origin of Product

United States

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